molecular formula C18H21N5 B2568395 2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2380087-45-4

2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2568395
CAS No.: 2380087-45-4
M. Wt: 307.401
InChI Key: GYPXDRLLVHXYDY-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a cyclopropyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactionsCommon reagents used in these reactions include cyclopropyl bromide, pyrazole derivatives, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-boronic acid pinacol ester
  • N-methyl-1-(pyridin-4-yl)methanamine
  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-cyclopropyl-1-[1-[(1-methylpyrazol-4-yl)methyl]azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-21-9-13(8-19-21)10-22-11-15(12-22)23-17-5-3-2-4-16(17)20-18(23)14-6-7-14/h2-5,8-9,14-15H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPXDRLLVHXYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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